5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This compound is characterized by its pyrimidine ring substituted with hydroxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of urea with β-ketoesters or β-diketones in the presence of a base.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Formation of 5-keto-2-methylpyrimidine-4,6(1H,5H)-dione.
Reduction: Formation of 5-hydroxy-2-methyl-1,2,3,4-tetrahydropyrimidine-4,6-dione.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylpyrimidine: Lacks the dione functionality.
2-Methylpyrimidine-4,6-dione: Lacks the hydroxy group.
5-Hydroxy-4,6-dioxo-2-methylpyrimidine: Similar structure but different functional groups.
Uniqueness
5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydroxy and dione functionalities, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c1-2-6-4(9)3(8)5(10)7-2/h3,8H,1H3,(H,6,7,9,10) |
InChI Key |
PQKVMNKYDWCIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)O |
Origin of Product |
United States |
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